2-(4-Fluorophenyl)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one
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Overview
Description
This compound is a derivative of pyridazin-3(2H)-ones, which have attracted the attention of medicinal chemists due to their diverse pharmacological activities . The compound has a molecular formula of C15H15FN4O and a molecular weight of 286.31.
Synthesis Analysis
The pyridazin-3(2H)-one skeleton, a key component of this compound, was first prepared by E. Fischer by cyclizing the phenylhydrazone of levulinic acid followed by oxidation in the presence of PCl5 . The most common synthesis consists of the reaction of hydrazine or aryl hydrazines either with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .Molecular Structure Analysis
The molecular structure of this compound includes a pyridazin-3(2H)-one ring, which is a versatile pharmacophore of medicinal significance . It also contains a fluorophenyl group and an azetidinyl group attached to an ethanone backbone.Physical and Chemical Properties Analysis
The compound has a molecular formula of C15H15FN4O and a molecular weight of 286.31. Other specific physical and chemical properties are not mentioned in the available literature.Scientific Research Applications
Antimicrobial Applications
- Antibacterial Properties : A study highlighted the synthesis of compounds with potent antibacterial activities against both Gram-positive and Gram-negative bacteria, showcasing the potential of related compounds in combating resistant bacterial strains (Kuramoto et al., 2003).
- Antimicrobial and Antitubercular Activities : Novel azetidinone analogues were evaluated for their antimicrobial activity against bacterial and fungal strains and in vitro antituberculosis activity, highlighting the versatility of these compounds in addressing various infectious diseases (Chandrashekaraiah et al., 2014).
Anticancer and Antiangiogenic Applications
- Anticancer and Antiangiogenic Agents : A series of new derivatives were synthesized and assessed for their efficacy against human cancer cell lines and their potential to inhibit proangiogenic cytokines involved in tumor progression, revealing their promise as anticancer and antiangiogenic agents (Kamble et al., 2015).
Anti-inflammatory and Analgesic Applications
- Anti-inflammatory and Analgesic Activities : Compounds based on naturally occurring visnagin were synthesized and evaluated for their anti-inflammatory, analgesic, and anticonvulsant activities, indicating their potential in developing new therapeutic agents for treating inflammation and pain (El-Sawy et al., 2014).
Herbicidal Activities
- Herbicidal Activities : Novel compounds were synthesized and tested for their herbicidal activities against dicotyledonous plants, comparing favorably with commercial herbicides and showcasing the agricultural applications of these chemical compounds (Xu et al., 2008).
Safety and Hazards
The safety and hazards associated with this compound are not mentioned in the available literature. It’s important to note that this product is not intended for human or veterinary use, but for research use only.
Future Directions
Given the diverse pharmacological activities of pyridazin-3(2H)-one derivatives, this privileged skeleton should be extensively studied for therapeutic benefits . The incorporation of this versatile biologically accepted pharmacophore in established medicinally active molecules results in a wide range of pharmacological effects , suggesting promising future directions in drug discovery and medicinal chemistry.
Mechanism of Action
Target of Action
It is known that pyridazin-3(2h)-one derivatives, which this compound is a part of, have been associated with diverse pharmacological activities .
Mode of Action
Pyridazin-3(2h)-one derivatives have been reported to interact with various biological targets, leading to a wide range of pharmacological effects .
Biochemical Pathways
Pyridazin-3(2h)-one derivatives have been associated with a variety of pharmacological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Pyridazin-3(2h)-one derivatives have been associated with a variety of pharmacological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Properties
IUPAC Name |
2-(4-fluorophenyl)-1-[3-(pyridazin-3-ylamino)azetidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN4O/c16-12-5-3-11(4-6-12)8-15(21)20-9-13(10-20)18-14-2-1-7-17-19-14/h1-7,13H,8-10H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNKREUHLOMPFPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CC=C(C=C2)F)NC3=NN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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